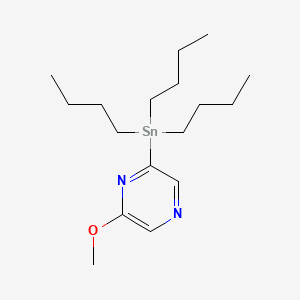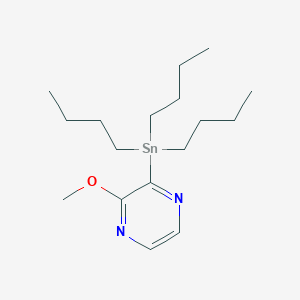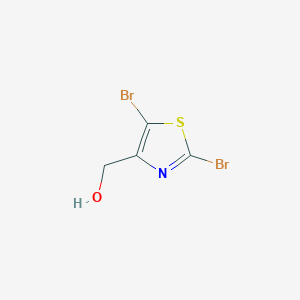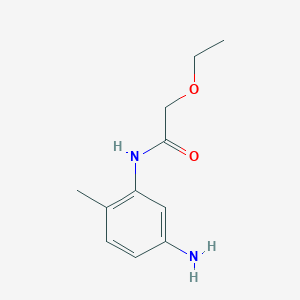
N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound . It’s used as an intermediate for the preparation of imatinib, an anti-cancer agent .
Synthesis Analysis
A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones .
Molecular Structure Analysis
The title compound, “C16H15N5”, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Physical and Chemical Properties Analysis
The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is “C16H15N5” with an average mass of 277.324 Da . The melting point is 133-1350C, and the predicted boiling point is 537.3±60.0 °C .
Applications De Recherche Scientifique
Chemoselective Synthesis and Catalysis N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, due to its structural attributes, contributes significantly to chemoselective synthesis, particularly in the creation of intermediates for antimalarial drugs. For example, chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst, demonstrates the compound's utility in synthesizing intermediates for complete natural antimalarial drug synthesis. This process underlines the importance of precise acylation in pharmaceutical synthesis, where this compound can serve as a critical intermediate or target molecule (Magadum & Yadav, 2018).
Antimalarial Activity The compound's derivatives exhibit significant in vitro efficacy against drug-resistant Plasmodium falciparum strains, marking a potential pathway for developing new antimalarial agents. Research into 2,N-bisarylated 2-ethoxyacetamides has identified several inhibitors with potent activity against these strains, indicating the compound's role in the design and development of novel antimalarial drugs (Gutteridge et al., 2016).
Antitumor Agents this compound and its analogs have been explored for their cytotoxic activities, particularly against various cancer cell lines. The synthesis and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs reveal promising cell growth inhibitory activities, highlighting the compound's potential as an antitumor agent. This research underscores the importance of structural modifications to enhance antitumor potency and expand the range of effective cancer therapeutics (Dong et al., 2010).
Anti-proliferative Activity and Tumor Cell Selectivity The exploration of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives of this compound, has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research provides insights into the development of tumor-selective compounds, offering a novel class of drugs for targeted cancer therapy (Thomas et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, have been synthesized to determine their in vitro antimicrobial activities against clinically isolated strains .
Mode of Action
It’s worth noting that compounds with similar structures have shown antimicrobial and antioxidant activities . These activities are likely due to the interaction of these compounds with certain enzymes or proteins in the microbial cells, leading to inhibition of microbial growth.
Biochemical Pathways
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways responsible for microbial growth and oxidative stress.
Pharmacokinetics
The solubility of similar compounds in dmso and methanol suggests that they may have good bioavailability.
Result of Action
Similar compounds have shown moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . They also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Action Environment
It’s worth noting that the storage conditions for similar compounds include keeping them in a dark place and in an inert atmosphere , suggesting that light and oxygen may affect their stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIZPJBWQTBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

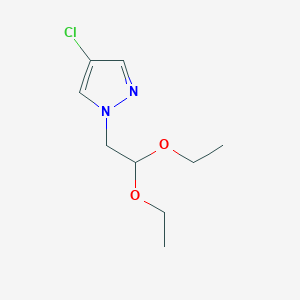
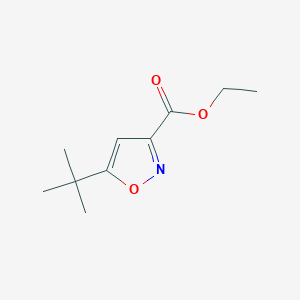

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)

